molecular formula C15H20Cl2O B13992958 2,6-Ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one CAS No. 34959-61-0

2,6-Ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B13992958
CAS No.: 34959-61-0
M. Wt: 287.2 g/mol
InChI Key: QGSIDBJAWKEMDG-UHFFFAOYSA-N
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Description

4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes two tert-butyl groups and a dichloromethylidene moiety attached to a cyclohexa-2,5-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-ditert-butylphenol with dichlorocarbene. This reaction is carried out under basic conditions, often using potassium hydroxide (KOH) in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (≥100°C) to facilitate the formation of the dichloromethylidene group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the dichloromethylidene group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloromethylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one involves its reactivity with various nucleophiles and electrophiles. The dichloromethylidene group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. Molecular targets and pathways involved include interactions with enzymes and other proteins, which can lead to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one is unique due to its combination of steric hindrance from the tert-butyl groups and the reactivity of the dichloromethylidene group. This makes it particularly useful in selective reactions where steric effects play a crucial role.

Properties

CAS No.

34959-61-0

Molecular Formula

C15H20Cl2O

Molecular Weight

287.2 g/mol

IUPAC Name

2,6-ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C15H20Cl2O/c1-14(2,3)10-7-9(13(16)17)8-11(12(10)18)15(4,5)6/h7-8H,1-6H3

InChI Key

QGSIDBJAWKEMDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(Cl)Cl)C=C(C1=O)C(C)(C)C

Origin of Product

United States

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